5-(4-Fluorophenyl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-Fluorophenyl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-fluorobenzaldehyde with 2-methoxybenzylidene hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Possible applications in materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(4-Bromophenyl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(4-Methylphenyl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Uniqueness
The presence of the fluorine atom in 5-(4-Fluorophenyl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents on the phenyl ring. This can result in enhanced biological activity and better pharmacokinetic profiles.
Properties
CAS No. |
677761-18-1 |
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Molecular Formula |
C16H13FN4OS |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-4-[(E)-(2-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13FN4OS/c1-22-14-5-3-2-4-12(14)10-18-21-15(19-20-16(21)23)11-6-8-13(17)9-7-11/h2-10H,1H3,(H,20,23)/b18-10+ |
InChI Key |
CBMXEQSTRFUGPL-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F |
Canonical SMILES |
COC1=CC=CC=C1C=NN2C(=NNC2=S)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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